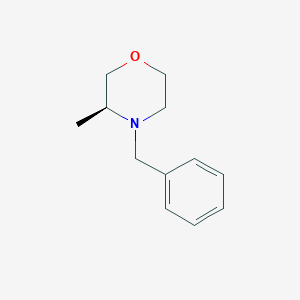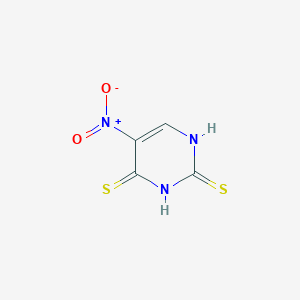
3-(4-甲基苯基)苯甲腈
描述
3-(4-Methylphenyl)benzonitrile is a chemical compound with the molecular formula C14H11N . It is also known as 4’-methyl-biphenyl-3-carbonitrile .
Molecular Structure Analysis
The molecular structure of 3-(4-Methylphenyl)benzonitrile consists of a biphenyl group with a methyl group attached to one of the phenyl rings and a nitrile group attached to the other . The InChI code for this compound is 1S/C14H11N/c1-11-5-7-13(8-6-11)14-4-2-3-12(9-14)10-15/h2-9H,1H3 .Physical And Chemical Properties Analysis
3-(4-Methylphenyl)benzonitrile has a molecular weight of 193.25 . .作用机制
The mechanism of action of 3-(4-Methylphenyl)benzonitrile is not well understood, but it is believed to involve the interaction of the nitrile group with various biological targets, such as enzymes and receptors. It may also act as a nucleophile in certain chemical reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3-(4-Methylphenyl)benzonitrile. However, it has been reported to exhibit moderate toxicity in animal studies, with symptoms such as convulsions, tremors, and respiratory distress.
实验室实验的优点和局限性
One of the main advantages of using 3-(4-Methylphenyl)benzonitrile in lab experiments is its versatility as a building block for the synthesis of various organic compounds. It is also relatively easy to synthesize and purify. However, its moderate toxicity and limited availability may pose some limitations for certain experiments.
未来方向
There are several future directions for the research of 3-(4-Methylphenyl)benzonitrile. One potential area of study is the development of new synthetic routes and optimization of existing ones to improve the yield and efficiency of the synthesis process. Another area of interest is the exploration of its potential applications in the field of materials science, such as the synthesis of novel polymers and nanomaterials. Additionally, further studies are needed to elucidate its mechanism of action and potential therapeutic applications.
科学研究应用
晶体结构分析
3-(4-甲基苯基)苯甲腈: 的晶体结构已经过研究,对于了解其物理和化学性质至关重要 。该分子的苯环彼此倾斜,在晶体形式中,弱的C-H相互作用形成了层状结构。此信息对于材料科学和工程至关重要,因为晶体结构会影响材料的性质以及其在各种应用中的适用性。
非线性光学(NLO)材料
据报道,3-(4-甲基苯基)苯甲腈的一些衍生物,如查耳酮,是良好的NLO材料 。NLO材料对于开发高速信息处理和激光系统等先进的光子技术至关重要。该化合物改变光偏振的能力使其成为未来光开关和调制器件研究的候选对象。
药物化学
该化合物的类似物已从天然产物中分离出来,并具有生物学应用 。在药物化学中,了解此类化合物的结构和反应性可以导致开发新的药物,特别是在设计具有特定靶向能力的药物方面。
量子化学计算
3-(4-甲基苯基)苯甲腈: 已用于量子化学计算,以预测分子的性质,如极化率和超极化率 。这些性质对于开发在电子和光学领域具有潜在应用的新材料意义重大。
振动光谱
该化合物已进行振动光谱研究,包括FTIR和FT-Raman,以研究其振动模式 。此分析对于化学鉴定和定量至关重要,在质量控制和研究实验室中都有应用。
热力学性质
密度泛函理论(DFT)已被用于研究3-(4-甲基苯基)苯甲腈衍生物的热力学性质 。了解这些性质对于化学过程的设计和优化至关重要,特别是在化学制造行业。
安全和危害
属性
IUPAC Name |
3-(4-methylphenyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-11-5-7-13(8-6-11)14-4-2-3-12(9-14)10-15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDJXCGMHZMGQRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362719 | |
| Record name | 3-(4-methylphenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133909-96-3 | |
| Record name | 3-(4-methylphenyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Iodo-3,5-dihydroimidazo[2,1-b]quinazolin-2(1H)-one](/img/structure/B176761.png)









